molecular formula C7H12N2O3 B2850633 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid CAS No. 1480548-82-0

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid

Cat. No.: B2850633
CAS No.: 1480548-82-0
M. Wt: 172.184
InChI Key: HSLXCOCUPFFBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a synthetic, conformationally constrained azetidine-based amino acid derivative intended for research and development purposes. Azetidines are four-membered saturated heterocycles that serve as important pharmacophores in medicinal chemistry due to their ring strain and defined three-dimensional structure . This compound features a dimethylcarbamoyl group on the ring nitrogen and a carboxylic acid functional group, making it a versatile building block for the synthesis of novel peptides and other biologically active molecules . Compounds containing the azetidine subunit are of significant interest in agrochemistry and pharmaceuticals, and azetidine carboxylic acids like this one are valuable scaffolds for creating heterocyclic compounds and peptides . As a constrained analogue of beta-amino acids, it can be used to study structure-activity relationships and to induce specific secondary structures in peptides, which is valuable for foldamer research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific CAS number, molecular formula, purity, and storage conditions for this specific lot are provided in the batch-specific documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylcarbamoyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXCOCUPFFBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s strained nature facilitates nucleophilic substitution at the carboxamide or carboxylic acid positions. For example:

  • Hydrolysis of the dimethylcarbamoyl group under acidic or basic conditions yields azetidine-3-carboxylic acid derivatives .

  • Ring-opening reactions with nucleophiles (e.g., amines, thiols) occur at the β-carbon of the azetidine ring under photoredox conditions, forming 3,3-disubstituted products .

Key Reaction Data

Reaction TypeConditionsProductYieldSource
Carbamoyl hydrolysisHCl/MeOH, reflux, 6hAzetidine-3-carboxylic acid85%
Photoredox alkylation[Ir] catalyst, Cs₂CO₃, DMF, 467 nm3-Alkyl-3-aryl azetidines55–62%

Oxidation and Reduction Reactions

The dimethylcarbamoyl group and azetidine ring undergo redox transformations:

  • Oxidation of the tertiary amine in the azetidine ring with mCPBA forms an N-oxide derivative .

  • Reduction of the carboxylic acid to a primary alcohol is achievable via LiAlH₄, though steric hindrance may limit efficiency .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
N-OxidationmCPBA, CH₂Cl₂, 0°C → rtAzetidine N-oxide72%
Carboxylic acid reductionLiAlH₄, THF, 0°C → reflux3-(Hydroxymethyl)azetidine65%

Decarboxylative Functionalization

The carboxylic acid group participates in photoredox-mediated decarboxylation, forming benzylic radicals for C–C bond formation :

  • Decarboxylative alkylation with acrylates under visible light yields 3-alkyl-3-aryl azetidines .

Mechanistic Insight

  • Irradiation with 467 nm light promotes single-electron oxidation of the carboxylate, releasing CO₂ and generating a tertiary azetidine radical .

  • Radical trapping with alkenes (e.g., ethyl acrylate) proceeds via a Giese-type mechanism .

Optimized Conditions

ParameterValue
Catalyst[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆
BaseCs₂CO₃
SolventDMF
Light Source467 nm LEDs

Cycloaddition and Ring Expansion

The azetidine ring participates in [2+2] cycloadditions and strain-release reactions:

  • Aza Paternò–Büchi reactions with aldehydes yield oxazetidine derivatives .

  • Strain-release functionalization with boronic esters forms quaternary carbon centers .

Example Reaction

Starting MaterialReagentsProductYieldSource
1-(Dimethylcarbamoyl)azetidineBenzaldehyde, hvOxazetidine fused derivative68%

Amide Coupling and Derivatization

The carboxylic acid group undergoes standard peptide coupling:

  • EDCI/HOBt-mediated amidation with amines produces diversely substituted azetidine carboxamides .

Case Study: STAT3 Inhibitor Development

  • Coupling with benzylamines yielded azetidine amides with sub-micromolar STAT3 inhibitory activity (IC₅₀ = 0.66–0.77 μM) .

Stability and Degradation Pathways

  • Acid-catalyzed dimerization occurs under strongly acidic conditions (e.g., TFA) .

  • Thermal decomposition above 150°C releases CO₂ and forms azetidine byproducts.

Scientific Research Applications

Chemical Overview

Chemical Formula : C7H12N2O3
Molecular Weight : 172.18 g/mol
CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Scientific Research Applications

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid has several notable applications:

  • Organic Synthesis : It serves as a building block for synthesizing complex molecules and heterocycles. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and reduction, making it valuable in synthetic chemistry .
  • Medicinal Chemistry : The compound is under investigation for its potential as a pharmaceutical intermediate. It has been linked to the development of small-molecule inhibitors targeting pathways involved in cancer progression, particularly the STAT3 signaling pathway .
  • Biological Research : Studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action includes the inhibition of specific enzymes and signaling pathways that are crucial for cell proliferation and survival .

Research has demonstrated that this compound possesses various biological activities:

  • Anticancer Properties : Preliminary studies show that it can inhibit cancer cell proliferation by interfering with signaling pathways. In vitro tests against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) indicated significant cytotoxicity at concentrations between 1–10 μM .
  • Antimicrobial Effects : The compound has shown potential activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against breast cancer cells. The results indicated an IC50 value of approximately 5.4 μM against STAT3 inhibition, which is comparable to established anticancer agents . However, its cellular uptake was limited due to the presence of the carboxylate group.

Case Study 2: Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key metabolic enzymes. Its interaction with specific molecular targets allows it to modulate enzyme activities involved in metabolic processes, potentially leading to therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid and related azetidine derivatives:

Compound Name Substituent (1-Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Dimethylcarbamoyl (-N(C(O))Me₂) C₇H₁₂N₂O₃* ~188.18* Hypothesized: Enhanced solubility, S1P receptor modulation potential Inferred
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid Dimethylsulfamoyl (-N(SO₂)Me₂) C₆H₁₂N₂O₄S 208.24 pKa = 3.76; Predicted density = 1.51 g/cm³; Sulfonamide-based bioactivity
1-Acetyl-azetidine-3-carboxylic acid Acetyl (-COMe) C₆H₉NO₃ 143.14 Used as a synthetic intermediate; CAS 97628-91-6
1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid Benzyl with aryl-amino groups C₂₃H₂₈ClN₂O₂ 409.93 S1P receptor agonist; 70% synthetic yield
1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (28f) Benzyl with oxadiazole moiety C₂₃H₂₁F₃N₄O₄ 490.43 In vivo efficacy in S1P receptor modulation; 48% synthetic yield
Azetidine-3-carboxylic acid (base compound) -H C₄H₇NO₂ 117.10 CAS 36476-78-5; Building block for derivatives

*Calculated based on structural analogy.

Structural and Functional Analysis

  • Substituent Effects :
    • The dimethylcarbamoyl group introduces a carbamate moiety, which is less acidic than the sulfonamide group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid (predicted pKa ~3.76 vs. carbamate pKa ~8–10) . This difference impacts solubility and membrane permeability.
    • Compared to acetylated analogs (e.g., 1-Acetyl-azetidine-3-carboxylic acid), the dimethylcarbamoyl group may confer greater metabolic stability due to reduced susceptibility to esterase hydrolysis .
    • Benzyl-substituted derivatives (e.g., compound 28f) exhibit bulkier substituents tailored for target engagement (e.g., S1P receptor binding), whereas the dimethylcarbamoyl variant may prioritize solubility and oral bioavailability .

Biological Activity

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C7_7H12_12N2_2O3_3
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of STAT3 Signaling : Similar to other azetidine derivatives, it may inhibit the STAT3 pathway, which is often constitutively activated in various cancers .
  • Cell Membrane Permeability : The presence of the carboxylic acid group can affect the compound's ability to permeate cell membranes, influencing its overall bioactivity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibitory effects on breast cancer cell lines
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated that at concentrations between 1–10 μM, the compound exhibited significant cytotoxicity, with an IC50 value comparable to established anticancer agents . However, the presence of the carboxylate group was noted to limit cellular uptake, suggesting that modifications might enhance its efficacy .

Table 2: IC50 Values for Related Compounds

CompoundIC50 (μM)Activity Type
This compound5.4STAT3 Inhibition
Azetidine derivative A2.4STAT3 Inhibition
Azetidine derivative B0.52Enhanced potency

Q & A

Q. What are the key synthetic routes for preparing 1-(dimethylcarbamoyl)azetidine-3-carboxylic acid?

The synthesis typically involves cyclization of azetidine precursors followed by functionalization. For example, reductive amination using azetidine-3-carboxylic acid and dimethylcarbamoyl chloride under acidic conditions (e.g., acetic acid) with sodium cyanoborohydride (NaBH3CN) as a reducing agent can yield the target compound. Reaction optimization often includes temperature control (25–50°C) and solvent selection (methanol or ethanol) to enhance yield and purity .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Handling: Use fume hoods, wear nitrile gloves, and avoid inhalation or skin contact. Aerosol formation must be minimized using closed systems .
  • Storage: Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the dimethylcarbamoyl group. Incompatible materials include strong acids/oxidizers .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 3.1–4.2 ppm and dimethylcarbamoyl resonance at δ 2.8–3.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C7H13N2O3: 173.0926).
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment .

Q. What are the stability considerations under experimental conditions?

The compound is stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions. Avoid prolonged exposure to light or temperatures >50°C .

Q. How can researchers assess the compound’s potential toxicity in vitro?

Use cytotoxicity assays (e.g., MTT or LDH release) in human cell lines (e.g., HEK-293 or HepG2). Note that limited ecotoxicological data exist, necessitating precautionary handling .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the azetidine ring?

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis .
  • Catalysis: Palladium-mediated cross-coupling or enzymatic methods to enhance stereochemical control .
  • Computational Modeling: DFT calculations to predict reaction pathways and transition states .

Q. How does the dimethylcarbamoyl group influence biological activity compared to other derivatives?

The dimethylcarbamoyl moiety enhances metabolic stability and receptor binding affinity by reducing hydrogen-bond donor capacity. Comparative studies with formyl or nitro-substituted analogs show improved pharmacokinetic profiles (e.g., logP = 0.8 vs. 1.2 for nitro derivatives) .

Q. What in vivo models are suitable for studying its pharmacological effects?

  • Rodent Models: Evaluate bioavailability and tissue distribution via IV/PO administration.
  • EP2 Receptor Studies: Use PF-04418948 (a structural analog) as a reference for prostaglandin receptor antagonism assays .
  • Imaging: Radiolabeling (e.g., ¹⁸F) for PET tracer development in target engagement studies .

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Off-Target Screening: Use panels of GPCRs, ion channels, and kinases to rule out nonspecific interactions .
  • Structural Analysis: X-ray crystallography or cryo-EM to confirm binding modes .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to S1P1 receptors or enzymes.
  • MD Simulations: GROMACS for stability assessment of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.